molecular formula C16H13IO5 B2557003 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate CAS No. 443731-18-8

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B2557003
CAS No.: 443731-18-8
M. Wt: 412.179
InChI Key: ZZBLILCVJQFOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H13IO5 and a molecular weight of 412.18 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and methoxy groups attached to a phenyl ring, which is esterified with 4-methoxybenzoic acid. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBLILCVJQFOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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